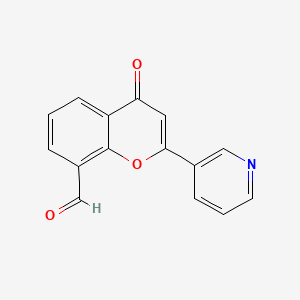
4-Oxo-2-(pyridin-3-yl)-4H-1-benzopyran-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde typically involves multi-component reactions (MCRs) that are efficient and environmentally friendly. One common method involves the reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water. This catalyst-free domino reaction yields the desired product with high efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and avoiding hazardous catalysts, are likely to be employed to ensure sustainability and safety in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are studied for their potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antiproliferative activity may be due to the inhibition of key enzymes involved in cell division .
Comparación Con Compuestos Similares
4-Oxo-4H-chromene-8-carbaldehyde: Lacks the pyridinyl group, which may result in different biological activities.
2-(Pyridin-3-yl)-4H-chromene:
Uniqueness: 4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde is unique due to the presence of both the pyridinyl and aldehyde groups, which confer distinct chemical reactivity and biological activities. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
94127-36-3 |
|---|---|
Fórmula molecular |
C15H9NO3 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
4-oxo-2-pyridin-3-ylchromene-8-carbaldehyde |
InChI |
InChI=1S/C15H9NO3/c17-9-11-3-1-5-12-13(18)7-14(19-15(11)12)10-4-2-6-16-8-10/h1-9H |
Clave InChI |
IIIHOSMRFSAJEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CN=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine](/img/structure/B11865864.png)
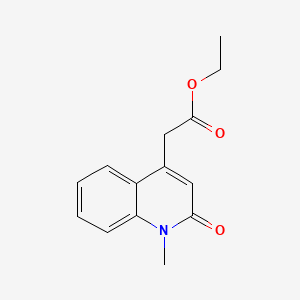
![Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate](/img/structure/B11865869.png)
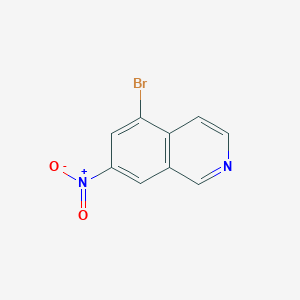
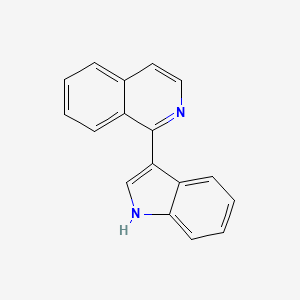
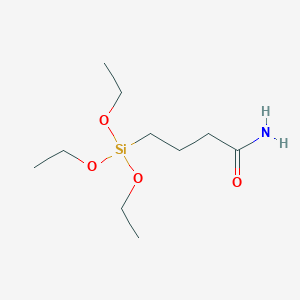
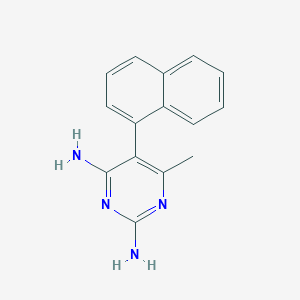
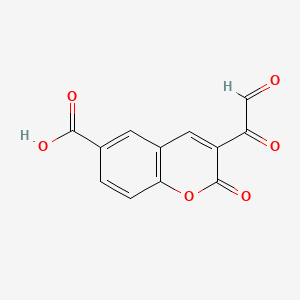
![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11865924.png)


![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)
